molecular formula C19H21NO2 B1646114 (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone CAS No. 1263378-61-5

(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone

Cat. No. B1646114
CAS RN: 1263378-61-5
M. Wt: 295.4 g/mol
InChI Key: JVPMDDZSVXOPLF-UHFFFAOYSA-N
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Description

“(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone” is a compound with the CAS Number: 1263378-61-5 . It has a molecular weight of 295.38 and its IUPAC name is 4-(benzyloxy)phenylmethanone . The compound is a white solid .


Molecular Structure Analysis

The InChI code for “(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone” is 1S/C19H21NO2/c21-19(17-10-12-20-13-11-17)16-6-8-18(9-7-16)22-14-15-4-2-1-3-5-15/h1-9,17,20H,10-14H2 .


Physical And Chemical Properties Analysis

“(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone” is a white solid . It has a molecular weight of 295.38 .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are crucial in drug design due to their presence in many pharmaceuticals and alkaloids. The compound can serve as a precursor for synthesizing various biologically active piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in the development of new drugs with significant pharmacological activities .

Antimicrobial Agents

The structural motif of (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone has been utilized in the synthesis of compounds with notable antimicrobial properties. These synthesized compounds have demonstrated significant antibacterial and antifungal activities, comparable to standard treatments, making them valuable in the search for new antimicrobial agents .

Anticancer Activity

Derivatives of this compound have been designed and synthesized to target specific cancer cell lines. They have been evaluated for their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines, including breast, lung, colon, and cervical cancer. This highlights the compound’s potential as a scaffold for developing anticancer agents .

Pharmacological Applications

The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals. As such, (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone could be instrumental in the discovery and biological evaluation of potential drugs, especially those targeting central nervous system disorders, due to the piperidine ring’s significance in medicinal chemistry .

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(17-10-12-20-13-11-17)16-6-8-18(9-7-16)22-14-15-4-2-1-3-5-15/h1-9,17,20H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPMDDZSVXOPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone

Synthesis routes and methods

Procedure details

The a solution of 4-(4-benzyloxy-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester (313 mg, 0.79 mmol) in dichloromethane (10 mL) was added TFA (0.61 mL, 7.9 mmol). The reaction was stirred for 3 hours and then the solvent removed under vacuum and placed under high vacuum to afford the title compound (234 mg). LRMS m/z: ES+=295.9 (M+H), retention time 1.18.
Quantity
313 mg
Type
reactant
Reaction Step One
Name
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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